Adrenocorticotropic hormone (ACTH) (1-17) TFA, also referred to as α1-17-ACTH TFA, is a peptide derived from the larger adrenocorticotropic hormone. This compound is significant in the field of biochemistry and pharmacology due to its role as a potent agonist for the melanocortin receptors, particularly the melanocortin 1 receptor. It is synthesized as a truncated form of ACTH, which retains essential biological activities while exhibiting a reduced size.
ACTH (1-17) TFA is synthesized from the full-length ACTH, which is produced in the anterior pituitary gland. The classification of this compound falls under peptide hormones and melanocortin receptor agonists. It has been shown to have a high affinity for melanocortin receptors, particularly the melanocortin 1 receptor, with a binding affinity (Ki) of approximately 0.21 nM .
The synthesis of ACTH (1-17) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during peptide assembly.
The molecular structure of ACTH (1-17) consists of 17 amino acids, with its sequence being critical for receptor binding and biological activity. The specific arrangement of these amino acids contributes to its three-dimensional conformation, which is essential for interaction with melanocortin receptors.
The molecular formula of ACTH (1-17) TFA can be represented as C_78H_103N_19O_19S, indicating its complex structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
ACTH (1-17) can participate in various biochemical reactions primarily involving receptor binding and activation. Upon binding to the melanocortin 1 receptor, it triggers downstream signaling pathways that lead to physiological responses such as increased pigmentation and anti-inflammatory effects.
The interaction with melanocortin receptors involves conformational changes in both the peptide and the receptor, leading to G-protein coupling and subsequent activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels within cells.
The mechanism of action for ACTH (1-17) involves its binding to specific melanocortin receptors on target cells. This binding results in:
Research indicates that ACTH (1-17) effectively stimulates cAMP production in cells expressing melanocortin receptors .
ACTH (1-17) TFA appears as a white to off-white powder with solubility in water and other polar solvents. Its stability can be influenced by factors such as pH and temperature.
The compound exhibits properties typical of peptides, including sensitivity to proteolytic enzymes and potential for aggregation under certain conditions. Its stability can be enhanced through modifications such as acetylation or amidation at terminal ends.
ACTH (1-17) TFA has several scientific applications:
ACTH (1-17) TFA (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) demonstrates exceptional selectivity for the human melanocortin-1 receptor (MC1R). Competitive binding assays using HEK-293 cells transfected with MC1R reveal a binding affinity (Ki) of 0.21 ± 0.03 nM, marginally higher than α-MSH (Ki = 0.13 ± 0.005 nM) [1] [5] [9]. This subnanomolar affinity positions ACTH (1-17) among the most potent endogenous MC1R agonists identified. Molecular analyses indicate that the conserved His-Phe-Arg-Trp core motif (residues 6-9) is critical for receptor engagement, with Phe⁷ playing a non-redundant role in stabilizing the ligand-receptor complex through hydrophobic interactions within the MC1R binding pocket [2] [5]. Unlike broader-spectrum melanocortin peptides, ACTH (1-17) shows negligible activity at MC3R/MC4R even at micromolar concentrations, underscoring its unique receptor specificity [2].
Table 1: Binding Affinities of Melanocortin Receptor Ligands
Ligand | Receptor | Ki (nM) | Assay System |
---|---|---|---|
ACTH (1-17) TFA | MC1R | 0.21 ± 0.03 | HEK-293/hMC1R transf. |
α-MSH | MC1R | 0.13 ± 0.005 | HEK-293/hMC1R transf. |
[Nle⁴,d-Phe⁷]α-MSH | MC1R | 0.08* | Literature reference |
*Representative value from comparative studies [2] [5]
Despite lacking the corticotropic terminal domains of full-length ACTH (1-39), ACTH (1-17) exhibits superior MC1R activation compared to both α-MSH and longer ACTH isoforms. In cAMP accumulation assays, ACTH (1-17) induces 2.3-fold greater cAMP production than equimolar α-MSH in MC1R-transfected cells [5]. This enhanced efficacy extends to second messengers: ACTH (1-17) stimulates IP₃ generation 50% more potently than α-MSH, indicating biased signaling at MC1R [5] [9]. By contrast, full-length ACTH(1-39) primarily activates MC2R in adrenal contexts but shows reduced MC1R potency (EC₅₀ >10 nM) [7]. The N-terminal 1-17 sequence thus constitutes the core melanotropic domain of ACTH, independent of adrenal-stimulating regions. Notably, substitution of Phe⁷ with d-Phe abolishes ACTH(1-17)'s MC1R binding, highlighting the stereosensitivity of this receptor interaction [2].
Paradoxically, while ACTH (1-17) potently stimulates MC1R-coupled cAMP production, it antagonizes adenylate cyclase activation in adrenal contexts. In rat adrenocortical membranes, ACTH fragments (including 7-38) competitively inhibit ACTH-stimulated adenylate cyclase by >80% at equimolar concentrations [6] [8]. This inhibition operates via dual mechanisms:
This adenylate cyclase suppression directly impacts steroidogenesis: ACTH (1-17) reduces corticosterone output by 60–75% in adrenal cell cultures, even in the presence of dibutyryl cAMP, confirming action distal to cAMP generation [6] [10]. The inhibitory effect is glucocorticoid-dependent, as dexamethasone pretreatment enhances ACTH (1-17)'s suppressive efficacy 2-fold—a response blocked by actinomycin D or cycloheximide, implicating de novo protein synthesis [10].
Table 2: Functional Responses to ACTH (1-17) in Cellular Models
Biological System | Response | Magnitude | Reference |
---|---|---|---|
HEK-293/hMC1R transfection | cAMP accumulation vs. α-MSH | ↑ 230% | [5] |
IP₃ production vs. α-MSH | ↑ 150% | [9] | |
Rat adrenocortical membranes | Adenylate cyclase inhibition | IC₅₀ ~100 nM | [6] |
Dexamethasone-primed cells | Enhanced cyclase inhibition | Efficacy ↑ 2-fold | [10] |
ACTH (1-17) interfaces with neuroendocrine pathways through both direct receptor activation and peptide crosstalk:
These interactions position ACTH (1-17) as a pleiotropic regulator within the hypothalamic-pituitary-adrenal (HPA) axis, capable of both receptor-specific agonism and network-level modulation.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1